
Spectroscopic Profile of 5-Bromosalicylamide: A
Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 5-Bromosalicylamide

Cat. No.: B1265511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromosalicylamide (C₇H₆BrNO₂), a halogenated salicylamide with potential applications in

medicinal chemistry. This document compiles available spectroscopic information for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data

in a structured format for easy reference and comparison. Detailed experimental protocols

derived from standard laboratory practices are also included to assist in the acquisition of

similar data.

Molecular Structure and Spectroscopic Overview
5-Bromosalicylamide is a derivative of salicylic acid, characterized by a bromine atom at the

C5 position of the benzene ring and an amide functional group. This substitution pattern

significantly influences its spectroscopic properties. The following sections detail the expected

and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data of 5-Bromosalicylamide
The following tables summarize the available and expected spectroscopic data for 5-
Bromosalicylamide.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent and frequency not specified in available data.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-13 Singlet (broad) 1H Ar-OH

~7.5-8.0 Multiplet 2H -NH₂

~7.8 Doublet 1H H-6

~7.5 Doublet of Doublets 1H H-4

~7.0 Doublet 1H H-3

Note: The chemical shifts for the aromatic protons (H-3, H-4, H-6) and their coupling constants

are highly dependent on the solvent used. The values presented are estimates based on the

electronic environment of the protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent and frequency not specified in available data.

Chemical Shift (δ) ppm Assignment

~170 C=O (Amide)

~158 C-2 (C-OH)

~138 C-4

~134 C-6

~121 C-5 (C-Br)

~119 C-3

~115 C-1

Note: These are predicted chemical shifts based on the structure of 5-Bromosalicylamide.

IR (Infrared) Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

3350-3150 Medium N-H stretch (amide)

~1660 Strong C=O stretch (amide I)

~1600 Medium N-H bend (amide II)

~1480, 1450 Medium C=C stretch (aromatic)

~1250 Medium C-O stretch (phenolic)

~820 Strong
C-H bend (out-of-plane,

aromatic)

~600 Medium C-Br stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

MS (Mass Spectrometry) Data
m/z Relative Intensity Assignment

217 ~50% [M+H]⁺ (⁸¹Br isotope)

215 ~50% [M+H]⁺ (⁷⁹Br isotope)

216 ~50% [M]⁺ (⁸¹Br isotope)

214 ~50% [M]⁺ (⁷⁹Br isotope)[1]

199 Variable [M-NH₂]⁺ (⁸¹Br isotope)

197 Variable [M-NH₂]⁺ (⁷⁹Br isotope)

171 Variable [M-CONH₂]⁺ (⁸¹Br isotope)

169 Variable [M-CONH₂]⁺ (⁷⁹Br isotope)

119 Variable [M-Br-CO]⁺

92 Variable [C₆H₄O]⁺

77 Variable [C₆H₅]⁺
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Note: The presence of bromine results in characteristic isotopic peaks (⁷⁹Br and ⁸¹Br in ~1:1

ratio) for bromine-containing fragments.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromosalicylamide in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact.
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Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty instrument (or KBr pellet) and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a suitable ionization method such as

Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a

suitable solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or single quadrupole).

Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

For ESI, typical conditions might include a capillary voltage of 3-4 kV and a source

temperature of 100-150 °C.

For EI, a standard electron energy of 70 eV is typically used.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 5-Bromosalicylamide.

Spectroscopic analysis workflow for 5-Bromosalicylamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 5-Bromosalicylamide | 6329-74-4 [smolecule.com]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromosalicylamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-
bromosalicylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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